Product packaging for 3-Bromo-5-fluoro-4-nitrobenzonitrile(Cat. No.:CAS No. 1310918-28-5)

3-Bromo-5-fluoro-4-nitrobenzonitrile

Cat. No.: B1511507
CAS No.: 1310918-28-5
M. Wt: 245.01 g/mol
InChI Key: ZOGQMWGDGUPZQZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzonitrile (CAS No. 1310918-28-5) is a halogenated aromatic nitrile with the molecular formula C₇H₂BrFN₂O₂ and a molecular weight of 245.01 g/mol. This compound features a benzene ring substituted with bromine (Br), fluorine (F), nitro (NO₂), and nitrile (CN) groups at positions 3, 5, 4, and 1, respectively. Its structural complexity makes it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing pharmacologically active molecules or functionalized polymers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrFN2O2 B1511507 3-Bromo-5-fluoro-4-nitrobenzonitrile CAS No. 1310918-28-5

Properties

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGQMWGDGUPZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744153
Record name 3-Bromo-5-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310918-28-5
Record name 3-Bromo-5-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-5-fluoro-4-nitrobenzonitrile (C7H2BrFN2O2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C7H2BrFN2O2
  • Molecular Weight : 245.01 g/mol
  • CAS Number : 1310918-28-5
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, influencing biochemical pathways and cellular signaling. The halogen substituents (bromine and fluorine) also contribute to its reactivity, allowing for substitution reactions that can yield biologically active derivatives .

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. Further investigation is needed to quantify this effect and understand the underlying mechanisms.
  • Cytotoxicity : Research indicates that the compound may have cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in specific cancer cells, making it a candidate for further exploration in cancer therapeutics .
  • Enzyme Interaction : The compound has been observed to interact with enzyme systems involved in drug metabolism, suggesting potential utility in drug design and development. Its ability to form enzyme-substrate complexes indicates a role in modulating biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of drug metabolism pathways

Study on Cytotoxic Effects

A study conducted by researchers at Jamia Hamdard evaluated the cytotoxic efficacy of various nitrile compounds, including this compound, against human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaUnique Features
3-Bromo-5-nitrobenzonitrileC7H4BrN2O2Lacks fluorine; different reactivity profile
4-Chloro-3-nitrobenzonitrileC7H4ClN2O2Contains chlorine instead of bromine
3-Bromo-4-methoxy-5-nitrobenzonitrileC8H8BrN2O3Methoxy group alters electronic properties

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-5-fluoro-4-nitrobenzonitrile possesses the molecular formula C₇H₃BrFNO₂, characterized by a benzene ring with three substituents: a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitro group at the 4-position. The presence of these functional groups contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse compounds in pharmaceutical chemistry. For instance, it can be utilized to synthesize active pharmaceutical ingredients (APIs) through various reaction pathways, including:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles, facilitating the formation of new compounds with desired biological activities.
  • Reduction Reactions : The nitro group can be reduced to an amino group, allowing for further functionalization of the molecule.
Reaction TypeDescriptionExample Products
SubstitutionReplacement of halogen atoms with nucleophilesAmino derivatives
ReductionConversion of nitro to amino groups3-Bromo-5-fluoro-4-aminobenzonitrile
OxidationLess common but possible with strong oxidizing agentsVarious oxidized derivatives

Biological Applications

Research indicates that this compound may have potential biological activities. Preliminary studies suggest interactions with various enzyme systems, influencing biochemical pathways related to drug metabolism and cellular signaling. This makes it a candidate for further investigation in drug design and development.

Industrial Applications

In industry, this compound is used in the production of agrochemicals and dyes. Its unique structure allows it to serve as a building block for creating specialty chemicals that are essential in various manufacturing processes.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the successful synthesis of novel pharmaceutical compounds using this compound as a starting material. The researchers reported high yields in the formation of targeted products through microwave-assisted reactions, highlighting the efficiency of this compound in drug development processes.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could modulate enzyme activity, indicating potential therapeutic applications in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural and functional similarities to 3-Bromo-5-fluoro-4-nitrobenzonitrile, as determined by computational and experimental similarity assessments:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
1-Cyano-2-bromo-5-nitrobenzene 134604-07-2 C₇H₃BrN₂O₂ 227.01 Br, NO₂, CN 0.86
3-Bromo-5-fluoro-2-nitrobenzoic acid 1628556-99-9 C₇H₃BrFNO₄ 264.01 Br, F, NO₂, COOH 0.88
4-Bromo-3-fluoro-2-nitroaniline 7087-65-2 C₆H₄BrFN₂O₂ 235.01 Br, F, NO₂, NH₂ 0.92
1-Bromo-3-fluoro-5-nitrobenzene 7087-65-2 C₆H₃BrFNO₂ 220.00 Br, F, NO₂ 0.90

Comparative Analysis of Properties

Electronic and Steric Effects
  • Nitrile vs. Carboxylic Acid : The nitrile group in this compound is strongly electron-withdrawing, directing electrophilic substitutions to meta positions. In contrast, the carboxylic acid group in 3-Bromo-5-fluoro-2-nitrobenzoic acid enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility but reducing stability in organic solvents .
  • Amino Group: 4-Bromo-3-fluoro-2-nitroaniline contains an NH₂ group, making it more reactive in diazotization and azo-coupling reactions. However, this group also increases susceptibility to oxidation compared to the nitrile analogue .
Solubility and Stability
  • This compound : Requires DMSO for dissolution and careful storage to prevent hydrolysis of the nitrile group .
  • 3-Bromo-5-fluoro-2-nitrobenzoic acid: Higher solubility in polar solvents (e.g., water, ethanol) due to the -COOH group but prone to decarboxylation under acidic conditions .
  • 1-Bromo-3-fluoro-5-nitrobenzene: Lacks polar substituents, resulting in better solubility in non-polar solvents like hexane or chloroform .

Preparation Methods

Starting Material: 4-Fluorobenzonitrile

  • The synthesis typically begins with commercially available 4-fluorobenzonitrile, which serves as the aromatic core bearing the fluorine and nitrile groups.

Bromination

  • Bromination is performed to introduce the bromine atom at the 3-position relative to the nitrile group.
  • Common brominating agents include elemental bromine or N-bromosuccinimide (NBS).
  • Catalysts such as iron (Fe) or aluminum bromide (AlBr3) are often employed to facilitate electrophilic aromatic substitution.
  • Reaction conditions are carefully controlled to avoid polybromination or substitution at undesired positions.

Nitration

  • Subsequent nitration introduces the nitro group at the 5-position.
  • This is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid.
  • Low temperature conditions are maintained to control regioselectivity and minimize side reactions.
  • The nitration step is performed after bromination to avoid competing reactions.

Industrial and Green Chemistry Considerations

  • In industrial settings, continuous flow reactors are increasingly used to improve reaction efficiency, yield, and safety.
  • Automated control of temperature, pressure, and reagent addition rates ensures consistent product quality.
  • Purification of the final product is commonly done by recrystallization or chromatographic techniques.

Alternative Synthetic Routes: Insights from Related Compounds

While direct literature on 3-Bromo-5-fluoro-4-nitrobenzonitrile is limited, insights can be drawn from the synthesis of closely related compounds such as 3-bromo-4-fluorobenzaldehyde, which shares similar substitution patterns and synthetic challenges.

A patented green synthetic method for 3-bromo-4-fluorobenzaldehyde involves:

  • Dissolving 4-fluorobenzaldehyde in dichloromethane.
  • Preparing a brominating solution by dissolving sodium bromide in water with hydrochloric acid.
  • Mixing the organic and aqueous phases under ultrasonic irradiation.
  • Dropwise addition of sodium hypochlorite aqueous solution as an oxidant.
  • Ultrasonic treatment and phase separation.
  • Purification via bulk melting crystallization at controlled temperature.

This method avoids the use of hazardous bromine or chlorine gas, uses readily available reagents, and achieves high yield and purity (around 90% yield, >99% purity). The process is environmentally friendly and operationally simple.

By analogy, similar green bromination approaches could be adapted for the preparation of this compound starting from 4-fluorobenzonitrile, followed by nitration.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Notes
Starting Material 4-Fluorobenzonitrile Commercially available
Bromination Bromine or NBS with Fe or AlBr3 catalyst Control temperature to avoid polybromination
Nitration HNO3 / H2SO4 mixture, low temperature Introduce nitro at 5-position selectively
Alternative Bromination NaBr + HCl + NaOCl (ultrasonic, DCM/water biphasic) Green method avoiding elemental bromine
Purification Recrystallization or chromatography Ensures high purity

Research Findings and Analysis

  • The presence of electron-withdrawing groups (fluorine, nitrile) directs electrophilic substitution to specific positions, facilitating regioselective bromination and nitration.
  • The order of substitution is critical: bromination before nitration yields better selectivity.
  • The use of ultrasonic irradiation and sodium hypochlorite as a brominating agent offers a safer and greener alternative to traditional bromination with elemental bromine.
  • Industrial methods emphasize continuous flow and automation for scalability and reproducibility.
  • Purification by crystallization at controlled temperatures enhances product purity and yield.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-fluoro-4-nitrobenzonitrile?

The compound is synthesized via electrophilic nitration of 3-Bromo-5-fluorobenzonitrile. A standard protocol involves:

  • Reagents : Concentrated HNO₃ and H₂SO₄ at 0°C.
  • Yield : Moderate (30–40%) due to competing side reactions and steric hindrance from existing substituents .
  • Mechanism : The fluorine atom at position 5 directs nitration to the para position (position 4), while the electron-withdrawing cyano group moderates reactivity. Post-reaction purification via column chromatography is recommended to isolate the product.

Q. How can spectroscopic techniques confirm the structure of this compound?

Key spectroscopic markers include:

  • ¹H/¹³C NMR : Absence of aromatic protons (due to substitution) and distinct shifts for nitrile (C≡N, ~110 ppm) and nitro (NO₂, ~150 ppm) groups.
  • IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • Mass Spectrometry : Molecular ion peak at m/z 261.96 (C₇H₂BrFN₂O₂⁺) .

Q. What factors contribute to low yields in the nitration step?

Low yields arise from:

  • Steric hindrance : Bulky bromine and nitro groups impede electrophilic attack.
  • Competing reactions : Over-nitration or ring deactivation.
  • Mitigation : Optimize reaction time (shorter durations at 0°C) and use stoichiometric control of HNO₃ .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations can map electron density and Fukui indices to identify reactive sites. For example:

  • Electron-deficient rings : The nitro and cyano groups deactivate the ring, making further electrophilic substitution challenging.
  • Directing effects : Fluorine’s meta-directing influence competes with nitro’s para-directing effect. DFT models validated this in analogous compounds like 3-Bromo-2-fluoro-5-nitrobenzoic acid .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) require:

  • Multi-technique validation : Cross-check with HRMS, X-ray crystallography, or 2D NMR (e.g., NOESY for spatial proximity).
  • Byproduct analysis : Use HPLC-MS to detect impurities like 3-Bromo-5-fluoro-2-nitrobenzonitrile, which may form under non-optimized conditions .

Q. How do steric and electronic factors influence cross-coupling reactivity?

  • Steric effects : Bromine at position 3 hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to enhance selectivity.
  • Electronic effects : The nitro group withdraws electron density, reducing oxidative addition efficiency. Pre-reduction to an amine (e.g., using LiAlH₄) improves reactivity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures).
  • Safety : Nitration with HNO₃/H₂SO₄ requires strict temperature control to avoid exothermic runaway reactions. Microreactor systems improve safety and yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Bromo-5-fluoro-4-nitrobenzonitrile

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